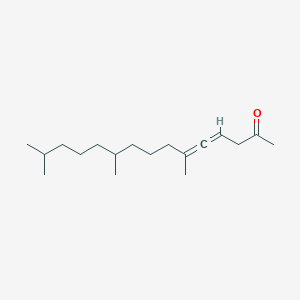
6,10,14-Trimethylpentadeca-4,5-dien-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,10,14-Trimethylpentadeca-4,5-dien-2-one, also known as muscone, is a natural compound found in musk deer and other animal secretions. It has a unique odor that is commonly used in perfumes and fragrances. In recent years, muscone has gained attention in the scientific community for its potential therapeutic properties and its role in various biological processes.
Wirkmechanismus
The exact mechanism of action of 6,10,14-Trimethylpentadeca-4,5-dien-2-one is not fully understood, but it is believed to act on various signaling pathways within cells. It has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which is involved in regulating energy metabolism. Muscone has also been shown to activate the peroxisome proliferator-activated receptor (PPAR) pathway, which is involved in regulating lipid metabolism.
Biochemical and Physiological Effects:
Muscone has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Muscone has also been shown to have antioxidant effects, which may help to reduce oxidative stress in cells. Additionally, 6,10,14-Trimethylpentadeca-4,5-dien-2-one has been shown to improve lipid metabolism and insulin sensitivity, which may help to prevent metabolic disorders such as obesity and type 2 diabetes.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 6,10,14-Trimethylpentadeca-4,5-dien-2-one in lab experiments is its unique odor, which allows for easy detection and quantification. Additionally, 6,10,14-Trimethylpentadeca-4,5-dien-2-one is a natural compound and may have fewer side effects compared to synthetic compounds. However, one limitation is the difficulty in obtaining 6,10,14-Trimethylpentadeca-4,5-dien-2-one, as it is typically extracted from animal secretions. Additionally, 6,10,14-Trimethylpentadeca-4,5-dien-2-one may have limited solubility in certain solvents, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several potential future directions for research on 6,10,14-Trimethylpentadeca-4,5-dien-2-one. One area of interest is its potential use in the treatment of neurological disorders, such as Alzheimer's disease. Additionally, 6,10,14-Trimethylpentadeca-4,5-dien-2-one may have potential applications in the treatment of metabolic disorders, such as obesity and type 2 diabetes. Future research may also focus on developing more efficient methods for synthesizing 6,10,14-Trimethylpentadeca-4,5-dien-2-one and identifying new applications for this compound.
Synthesemethoden
Muscone can be synthesized using a variety of methods, including chemical synthesis and biotechnology. One common method involves the use of the Wittig reaction, which involves the reaction of an aldehyde with a phosphonium ylide to form an alkene. Another method involves the use of biocatalysts, such as enzymes, to convert precursors into 6,10,14-Trimethylpentadeca-4,5-dien-2-one.
Wissenschaftliche Forschungsanwendungen
Muscone has been the subject of numerous scientific studies due to its potential therapeutic properties. It has been shown to have anti-inflammatory and antioxidant effects, as well as the ability to regulate lipid metabolism and improve insulin sensitivity. Muscone has also been studied for its potential use in the treatment of neurological disorders, such as Alzheimer's disease.
Eigenschaften
CAS-Nummer |
16647-10-2 |
|---|---|
Molekularformel |
C18H32O |
Molekulargewicht |
264.4 g/mol |
InChI |
InChI=1S/C18H32O/c1-15(2)9-6-10-16(3)11-7-12-17(4)13-8-14-18(5)19/h8,15-16H,6-7,9-12,14H2,1-5H3 |
InChI-Schlüssel |
KOEOXTZSYDFLAC-UHFFFAOYSA-N |
SMILES |
CC(C)CCCC(C)CCCC(=C=CCC(=O)C)C |
Kanonische SMILES |
CC(C)CCCC(C)CCCC(=C=CCC(=O)C)C |
Andere CAS-Nummern |
16647-10-2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




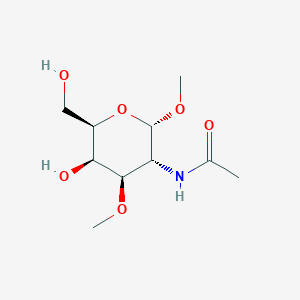




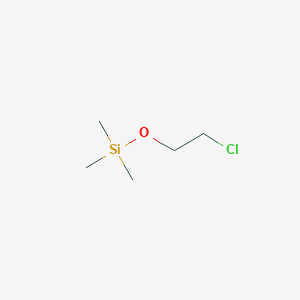
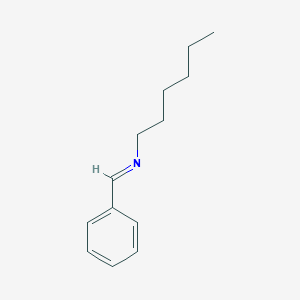


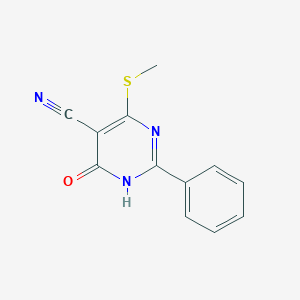
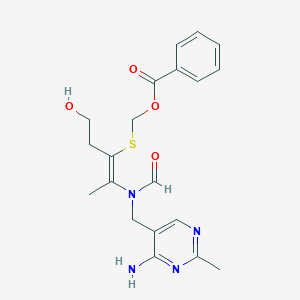
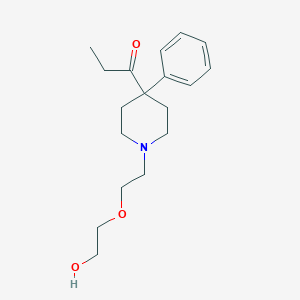
![3-[(5-Methyl-2-pyridinyl)amino]-2-pyridinethiol](/img/structure/B99681.png)